1-[(S)-1-(Diphenylphosphinomethyl)-2-methylpropyl]-3-[3,5-bis(trifluoromethyl)phenyl]thiourea
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Overview
Description
1-[(S)-1-(Diphenylphosphinomethyl)-2-methylpropyl]-3-[3,5-bis(trifluoromethyl)phenyl]thiourea is a complex organic compound known for its unique chemical structure and properties. It is primarily used in various scientific research applications, particularly in the fields of chemistry and biology. The compound’s structure includes a thiourea group, which is known for its ability to form strong hydrogen bonds, making it a valuable component in catalysis and other chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(S)-1-(Diphenylphosphinomethyl)-2-methylpropyl]-3-[3,5-bis(trifluoromethyl)phenyl]thiourea typically involves multiple steps, starting with the preparation of the phosphine and thiourea precursors. The reaction conditions often require controlled temperatures and the use of specific solvents to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures. The process is optimized to maximize yield and minimize impurities, ensuring the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
1-[(S)-1-(Diphenylphosphinomethyl)-2-methylpropyl]-3-[3,5-bis(trifluoromethyl)phenyl]thiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiourea group to thiols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiourea group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. The reaction conditions vary depending on the desired product, but typically involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and amines, depending on the type of reaction and the reagents used .
Scientific Research Applications
1-[(S)-1-(Diphenylphosphinomethyl)-2-methylpropyl]-3-[3,5-bis(trifluoromethyl)phenyl]thiourea has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-[(S)-1-(Diphenylphosphinomethyl)-2-methylpropyl]-3-[3,5-bis(trifluoromethyl)phenyl]thiourea involves its ability to form strong hydrogen bonds with substrates, stabilizing transition states and facilitating chemical transformations. The compound’s phosphine group can also coordinate with metal centers, enhancing its catalytic activity in various reactions .
Comparison with Similar Compounds
Similar Compounds
1,1,1-Tris(diphenylphosphinomethyl)ethane: Another phosphine-based compound used in catalysis.
N,N’-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: A thiourea derivative known for its catalytic properties.
Uniqueness
1-[(S)-1-(Diphenylphosphinomethyl)-2-methylpropyl]-3-[3,5-bis(trifluoromethyl)phenyl]thiourea is unique due to its combination of phosphine and thiourea groups, which provide both strong hydrogen bonding and metal coordination capabilities. This dual functionality makes it a versatile compound in various chemical and biological applications .
Properties
Molecular Formula |
C26H25F6N2PS |
---|---|
Molecular Weight |
542.5 g/mol |
IUPAC Name |
1-[3,5-bis(trifluoromethyl)phenyl]-3-[(2S)-1-diphenylphosphanyl-3-methylbutan-2-yl]thiourea |
InChI |
InChI=1S/C26H25F6N2PS/c1-17(2)23(16-35(21-9-5-3-6-10-21)22-11-7-4-8-12-22)34-24(36)33-20-14-18(25(27,28)29)13-19(15-20)26(30,31)32/h3-15,17,23H,16H2,1-2H3,(H2,33,34,36)/t23-/m1/s1 |
InChI Key |
JRZXNRDLIYFNOB-HSZRJFAPSA-N |
Isomeric SMILES |
CC(C)[C@@H](CP(C1=CC=CC=C1)C2=CC=CC=C2)NC(=S)NC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F |
Canonical SMILES |
CC(C)C(CP(C1=CC=CC=C1)C2=CC=CC=C2)NC(=S)NC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
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